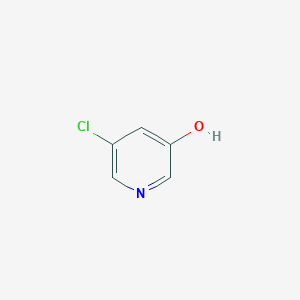
5-Chloro-3-hydroxypyridine
概要
説明
5-Chloro-3-hydroxypyridine, also known as this compound, is an organic compound with the molecular formula C5H4ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position and a hydroxyl group at the 3-position of the pyridine ring. This compound is a colorless to pale yellow solid, soluble in water and various organic solvents such as alcohols, ethers, and ketones . It is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
作用機序
Target of Action
It’s known that the compound can undergo suzuki-miyaura cross-coupling with 3-pyridylboronic acid in the presence of a pd catalyst . This suggests that it may interact with enzymes or proteins that can facilitate such reactions.
Mode of Action
5-Chloro-3-hydroxypyridine undergoes Suzuki-Miyaura cross-coupling with 3-pyridylboronic acid in the presence of a Pd catalyst to yield hydroxybiphenyls . This indicates that the compound can participate in chemical reactions that lead to the formation of new compounds.
Biochemical Pathways
Its ability to undergo suzuki-miyaura cross-coupling suggests that it may influence pathways involving the formation of biphenyl compounds .
Result of Action
Its ability to participate in the suzuki-miyaura cross-coupling reaction suggests that it may contribute to the formation of new compounds at the molecular level .
生化学分析
Biochemical Properties
5-Chloro-3-hydroxypyridine plays a crucial role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme integrase, which is involved in the integration of viral DNA into the host genome. This interaction is significant in the context of HIV-1 replication, where this compound derivatives have been studied as potential integrase inhibitors . Additionally, this compound undergoes Suzuki-Miyaura cross-coupling reactions, which are essential in the synthesis of various organic compounds .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it has protective effects on brain cells against ischemic damage. Studies have demonstrated that derivatives of this compound can protect brain cells from glutamate excitotoxicity and glucose-oxygen deprivation, which are common in ischemic conditions . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. For instance, it binds to the integrase enzyme, inhibiting its activity and preventing the integration of viral DNA into the host genome . Additionally, this compound participates in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds in the presence of a palladium catalyst . These interactions highlight the compound’s role in enzyme inhibition and activation, as well as changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound has shown protective effects against ischemic damage and other cellular stressors . At higher doses, it may exhibit toxic or adverse effects. For example, studies on 3-hydroxypyridine derivatives have indicated that high doses can increase the severity of formalin edema in mice . Therefore, careful dosage optimization is essential to maximize the compound’s therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as integrase and participates in reactions like Suzuki-Miyaura cross-coupling . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells. Additionally, the compound’s degradation products and their metabolic fate are important considerations in understanding its biochemical properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is known to be soluble in water, which facilitates its transport across cell membranes . It may interact with specific transporters or binding proteins that influence its localization and accumulation within cells. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic applications.
Subcellular Localization
This compound’s subcellular localization can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with integrase suggests that it may localize to the nucleus, where it can exert its inhibitory effects on viral DNA integration
準備方法
The synthesis of 5-chloropyridin-3-ol can be achieved through several methods. One common approach involves the reaction of 5-chloropyridine with sodium hydroxide in an ethanol solution, followed by oxidation with bleaching powder or hydrogen peroxide . Another method utilizes whole cells of Burkholderia sp. MAK1, which can convert pyridin-2-ol derivatives into their 5-hydroxy counterparts . Industrial production often involves these or similar methods, optimized for large-scale synthesis.
化学反応の分析
5-Chloro-3-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-chloropyridine-N-oxide.
Reduction: Reduction reactions can convert it into other chloropyridine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5-Chloro-3-hydroxypyridine has a wide range of applications in scientific research:
類似化合物との比較
5-Chloro-3-hydroxypyridine can be compared to other hydroxypyridine derivatives, such as:
- 3-Hydroxy-2-chloropyridine
- 3-Hydroxy-4-chloropyridine
- 3-Hydroxy-5-chloropyridine
These compounds share similar structural features but differ in the position of the chlorine and hydroxyl groups on the pyridine ring. The unique positioning of these groups in 5-chloropyridin-3-ol imparts distinct chemical and biological properties, making it valuable for specific applications .
特性
IUPAC Name |
5-chloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-4-1-5(8)3-7-2-4/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIDQYRZDZRHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225063 | |
| Record name | 5-Chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74115-12-1 | |
| Record name | 5-Chloro-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74115-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-5-chloropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074115121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloropyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXY-5-CHLOROPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/927G6VJ94V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the pH of water samples crucial during the analysis of disinfection byproducts like 5-Chloro-3-pyridinol?
A1: Adjusting the pH of water samples before analysis is critical for efficient DBP extraction. While a low pH (<0.5) is often used to ensure target DBPs are in their neutral forms, this approach can lead to the omission of amphoteric DBPs like 5-Chloro-3-pyridinol. These compounds can exist in different charged states depending on the pH. []
Q2: What are the potential implications of detecting 5-Chloro-3-pyridinol in drinking water?
A2: The discovery of 5-Chloro-3-pyridinol and other halogenated pyridinols in drinking water raises concerns due to their potential toxicity. Although research is ongoing, initial studies using zebrafish embryos indicate that these compounds may pose developmental and acute toxicity risks. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
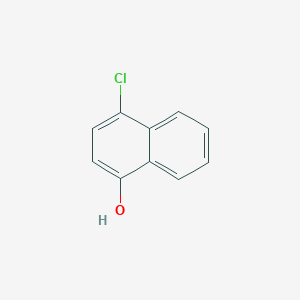
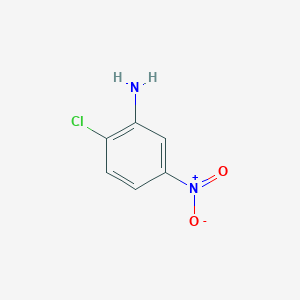
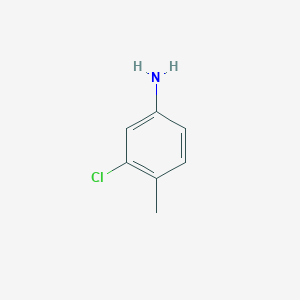
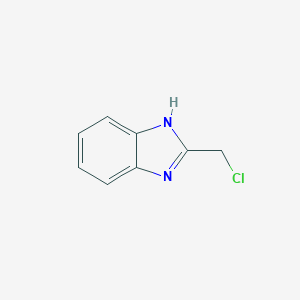
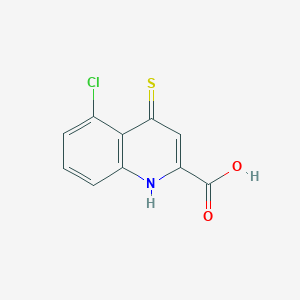
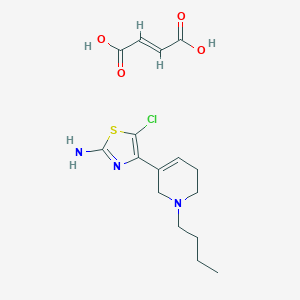
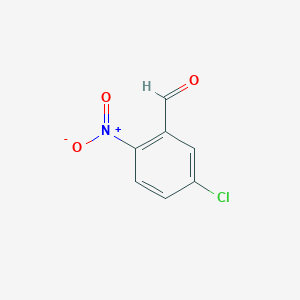
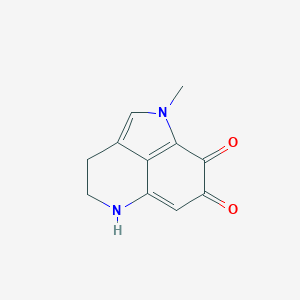

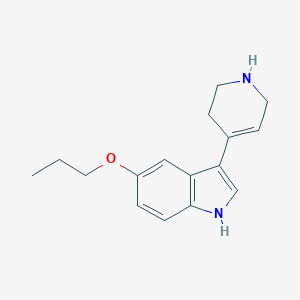
![3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione](/img/structure/B146359.png)
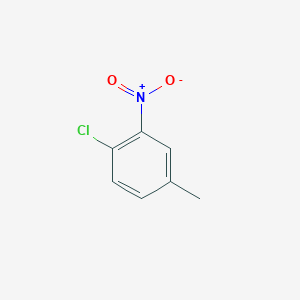
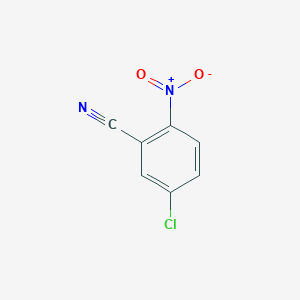
![1-Phenyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B146363.png)
